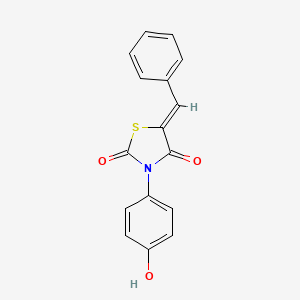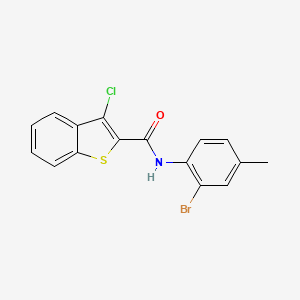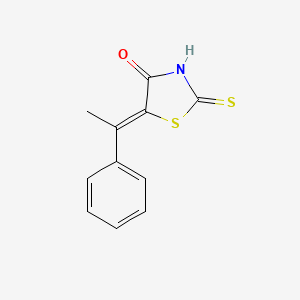
(4Z)-2-phenyl-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethoxyphenyl group, and an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro compounds.
科学的研究の応用
(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Uniqueness
(4Z)-2-Phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications.
特性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
(4Z)-2-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-9-13(16(23-2)17(15)24-3)11-14-19(21)25-18(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3/b14-11- |
InChIキー |
SBJGQZUZHWYJJN-KAMYIIQDSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11690575.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B11690580.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B11690587.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)

![(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690640.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)
